

A Comparative Review of 4-Butyl-2-methylaniline and Structurally Related Compounds

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Compound of Interest

Compound Name: 4-Butyl-2-methylaniline

Cat. No.: B126901

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of **4-Butyl-2-methylaniline** (BMA), comparing its known properties and biological implications with those of structurally similar aniline derivatives. Due to a notable scarcity of direct comparative studies in publicly available literature, this review synthesizes data from individual compound assessments, safety data sheets, and broader toxicological studies on substituted anilines to infer potential structure-activity relationships.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of anilines, such as lipophilicity (indicated by logP), are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles. The table below summarizes key computed properties for **4-Butyl-2-methylaniline** and selected analogs, including its isomer 4-butylaniline and the parent compound, aniline.

Compound	Molecular Formula	Molecular Weight (g/mol)	Calculated logP
4-Butyl-2-methylaniline	C ₁₁ H ₁₇ N	163.26	3.2
4-Butylaniline	C ₁₀ H ₁₅ N	149.23	2.8
2-(tert-Butyl)-4-methylaniline	C ₁₁ H ₁₇ N	163.26	3.2
Aniline	C ₆ H ₇ N	93.13	0.9

Data sourced from
PubChem entries for
each compound.[\[1\]](#)[\[2\]](#)

Comparative Toxicity Analysis

Aniline and its derivatives are well-known for their potential toxicity, primarily targeting the hematopoietic system and spleen.[\[3\]](#) Effects can include methemoglobinemia, which impairs oxygen delivery to tissues, and hemolysis (destruction of red blood cells).[\[4\]](#) The data below, compiled from various safety data sheets (SDS) and toxicological studies, provides a comparative snapshot of the known hazards.

Disclaimer: The following data is aggregated from different sources and methodologies. Direct comparison of absolute values should be approached with caution, as experimental conditions vary. The primary utility is in observing the general toxicity classifications and trends.

Compound	GHS Classification (Oral, Dermal, Inhalation)	Acute Oral Toxicity	Aquatic Toxicity (LC50)	Organism / Source
4-Butyl-2-methylaniline	Toxic if swallowed, in contact with skin or if inhaled.	No data available	No data available	SDS[5]
4-Butylaniline	Toxic if swallowed, in contact with skin or if inhaled.[4]	No data available	Harmful to aquatic life with long lasting effects.[4]	SDS[4]
N-Methylaniline	Toxic if swallowed, in contact with skin or if inhaled.[6]	Estimate: 100.1 mg/kg	Very toxic to aquatic life with long lasting effects.[6]	SDS[6]
4-tert-Butylaniline	No GHS data available	No data available	0.98 mg/L (48h)	Daphnia magna[3]
4-Chloroaniline	Toxic	310 mg/kg (LD50, rat)	1.8 mg/L (96h)	Zebrafish
4-Nitroaniline	Toxic	750 mg/kg (LD50, rat)	24 mg/L (96h)	Zebrafish

Metabolism and Inferred Structure-Activity Relationships

The primary metabolic pathway for many aniline derivatives in vivo is N-acetylation, a biotransformation process that typically reduces toxicity. The rate and extent of this process can be significantly influenced by the compound's structure.

One key finding from studies on substituted anilines is that substituents in the ortho position (adjacent to the amino group) can sterically hinder the acetylation process. It is therefore hypothesized that the 2-methyl group in **4-Butyl-2-methylaniline** impedes its acetylation

compared to its unhindered isomer, 4-butylaniline. This could potentially lead to differences in its metabolic profile, clearance rate, and toxicity.

Caption: Postulated metabolic pathway of anilines via acetylation.

Representative Experimental Protocols

While specific experimental data for **4-Butyl-2-methylaniline** is limited, the following protocol for determining acute toxicity in zebrafish (based on methodologies used for other substituted anilines) serves as a standard model for evaluating compounds in this class.

Protocol: Acute Fish Toxicity Test (Zebrafish, 96h LC50)

- **Acclimatization:** Adult zebrafish (*Danio rerio*) are acclimated to laboratory conditions for at least one week prior to testing.
- **Test Substance Preparation:** Stock solutions of the test aniline are prepared in a suitable solvent. A series of nominal concentrations are prepared by diluting the stock solution in reconstituted, aerated water.
- **Exposure:** Groups of fish (e.g., n=10 per group) are randomly assigned to different test concentrations or a control (reconstituted water only). Fish are exposed in glass tanks under a semi-static regime (daily renewal of test solutions) for 96 hours.
- **Observation:** Mortality is recorded at 24, 48, 72, and 96 hours. Other signs of toxicity (e.g., loss of equilibrium, abnormal swimming) are also noted.
- **Data Analysis:** The 96-hour LC50 (the concentration lethal to 50% of the test organisms) and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.
- **Chemical Analysis:** The concentrations of the test substance in the water are analytically verified at the beginning and end of the exposure period to confirm nominal concentrations.

Caption: Standard experimental workflow for an LC50 determination.

Noted Biological Activity

Literature indicates that **4-Butyl-2-methylaniline** is utilized as a chemical intermediate in the synthesis of more complex molecules with specific biological activities. Notably, it is used to prepare substituted acetamides that function as antagonists of multidrug resistance (MDR) proteins, which are targets in the treatment of drug-resistant cancers.[7][8] It is also a component of SMIP004-7, a selective inhibitor of mitochondrial Complex I, which has shown potent growth inhibition of triple-negative breast cancer xenografts in mice.[7][8] However, quantitative data such as IC50 values for **4-Butyl-2-methylaniline** itself in these contexts are not provided in the reviewed literature.

Conclusion

4-Butyl-2-methylaniline is an alkylated aniline derivative with established utility in chemical synthesis and clear hazardous properties, consistent with other toxic anilines. The presence of both a C4 chain at the para-position and a methyl group at the ortho-position distinguishes it from simpler analogs. Based on established principles of structure-activity relationships, the 2-methyl group likely influences its metabolic profile by sterically hindering N-acetylation.

A significant gap exists in the scientific literature regarding direct, side-by-side comparative studies of **4-Butyl-2-methylaniline** and its isomers. To fully elucidate its performance and safety profile relative to other alkylated anilines, future research should focus on conducting parallel assays for toxicity, metabolism, and biological activity under identical experimental conditions. Such data would be invaluable for drug development professionals seeking to understand and mitigate aniline-related toxicities.

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